An In-depth Technical Guide to the Synthesis of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4,7-Dimethylpyrazolo[5,1-c]triazine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and strategic considerations that inform each stage of the synthesis. This document is designed to empower researchers with the expertise to not only replicate this synthesis but also to adapt and innovate upon it for the development of novel molecular entities. The pyrazolo[5,1-c][1][2]triazine core is a key pharmacophore, and understanding its synthesis is crucial for the exploration of new therapeutic agents.
Introduction: The Significance of the Pyrazolo[5,1-c][1][2][3]triazine Scaffold
The fused heterocyclic system of pyrazolo[5,1-c][1][2]triazine has garnered considerable attention in the field of medicinal chemistry. Its structural rigidity, combined with the presence of multiple nitrogen atoms, provides a unique three-dimensional arrangement for interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, highlighting its versatility as a privileged structure in drug design. A thorough understanding of the synthetic routes to this core structure is paramount for the continued exploration of its therapeutic potential.
Overall Synthetic Strategy
The synthesis of 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid is most effectively approached through a multi-step sequence commencing with the readily available starting material, 3-amino-5-methylpyrazole. The overall strategy hinges on the construction of the triazine ring onto the pyrazole core. This is achieved through a classical and reliable sequence of diazotization, azo coupling, and subsequent intramolecular cyclization. The final step involves the hydrolysis of an ester intermediate to yield the target carboxylic acid.
Caption: Overall synthetic workflow for 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Amino-5-methylpyrazole
The synthesis of the crucial starting material, 3-amino-5-methylpyrazole, is well-established and can be achieved through the condensation of cyanoacetone or its alkali metal salt with hydrazine.[3][4]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with a solution of sodium cyanoacetone in water.
-
Hydrazine Addition: Slowly add a solution of hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride) to the stirred solution of sodium cyanoacetone. The reaction is typically carried out at a controlled temperature, often between 20°C and 60°C.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylpyrazole.
| Parameter | Value | Reference |
| Starting Material | Sodium Cyanoacetone | [3][4] |
| Reagent | Hydrazine Hydrate | [3][4] |
| Solvent | Water/Toluene | [4] |
| Temperature | 20-60 °C | [4] |
| Typical Yield | >70% | [3] |
Part 2: Diazotization of 3-Amino-5-methylpyrazole
The conversion of the amino group of 3-amino-5-methylpyrazole to a diazonium salt is a critical step. This is a standard procedure in organic synthesis, typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.[5]
Protocol:
-
Dissolution: Dissolve 3-amino-5-methylpyrazole in a dilute mineral acid (e.g., hydrochloric acid) in a beaker placed in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Diazotizing Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred pyrazole solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Reaction Completion: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid and the completion of the reaction. The resulting solution of the pyrazole diazonium salt is used immediately in the next step without isolation.
Part 3: Azo Coupling with Ethyl Acetoacetate
The freshly prepared pyrazole diazonium salt is then coupled with an active methylene compound, in this case, ethyl acetoacetate, to form the key azo intermediate.
Protocol:
-
Coupling Solution: In a separate beaker, dissolve ethyl acetoacetate in a suitable solvent, such as ethanol or acetic acid, and cool it in an ice bath. To facilitate the coupling reaction, a base like sodium acetate is often added to maintain a slightly acidic to neutral pH.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the stirred solution of ethyl acetoacetate. A brightly colored precipitate of the azo compound, ethyl 2-((5-methyl-1H-pyrazol-3-yl)diazenyl)-3-oxobutanoate, should form.
-
Isolation: After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure complete reaction. The solid product is then collected by filtration, washed with cold water, and dried.
Part 4: Intramolecular Cyclization to Ethyl 4,7-Dimethylpyrazolo[5,1-c][1][2][3]triazine-3-carboxylate
The synthesized azo intermediate undergoes an intramolecular cyclization to form the fused pyrazolo[5,1-c][1][2]triazine ring system. This cyclization can be catalyzed by either acid or base.
Protocol (Acid-Catalyzed):
-
Reaction Setup: Suspend the azo intermediate in a suitable solvent such as glacial acetic acid or an alcohol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heating: Heat the reaction mixture under reflux. The progress of the cyclization can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water to remove the acid, and dried.
-
Purification: The crude ethyl 4,7-dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol.
Mechanistic Insight into the Cyclization:
The acid-catalyzed cyclization proceeds through a well-established mechanism. The initial protonation of the carbonyl oxygen of the acetoacetate moiety enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the pyrazole ring nitrogen, leading to the formation of a six-membered ring intermediate. Subsequent dehydration results in the formation of the aromatic pyrazolo[5,1-c][1][2]triazine ring system.
Caption: Proposed mechanism for the acid-catalyzed cyclization step.
Part 5: Hydrolysis of the Ethyl Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[6]
Protocol:
-
Saponification: Dissolve the ethyl 4,7-dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture under reflux until the hydrolysis is complete, as monitored by TLC.
-
Acidification: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify it with a dilute mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Isolation: The precipitated 4,7-dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried.
-
Purification: If necessary, the final product can be further purified by recrystallization.
Characterization
The identity and purity of the synthesized 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carboxylic acid.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
This in-depth technical guide outlines a robust and reproducible synthetic route to 4,7-Dimethylpyrazolo[5,1-c][1][2]triazine-3-carboxylic acid. By providing a detailed, step-by-step protocol, along with mechanistic insights and justifications for the chosen experimental conditions, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The presented methodology is grounded in well-established chemical principles and supported by relevant literature, ensuring a high degree of scientific integrity. The successful synthesis of this key heterocyclic scaffold will undoubtedly facilitate the discovery and development of novel therapeutic agents.
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